N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide
Description
N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at the 4-position and a keto group at the 5-position. The tetrazole ring is linked to a phenyl group via a propanamide chain modified with a phenylthio substituent.
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-17(24)22(20-19-21)14-9-7-13(8-10-14)18-16(23)11-12-25-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJAMISYAFYABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate alkyl halide.
Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the phenylthio intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrazole ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of the tetrazole ring and thioether linkage can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features a tetrazole ring linked to a benzamide moiety , which is known for its diverse biological activities. The presence of both the tetrazole and phenylthio groups contributes to its potential interactions with various biological targets.
| Component | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 369.4 g/mol |
| Functional Groups | Tetrazole, Benzamide, Phenylthio |
Biological Activity
The biological activity of this compound is primarily attributed to its tetrazole component, which is known for various pharmacological properties. Some of the notable activities include:
- Antimicrobial Activity : Compounds containing tetrazole rings have been shown to possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : The benzamide structure may contribute to anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that the compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets such as:
- Receptors : Binding to specific receptors may alter signaling pathways.
- Enzymes : Inhibition or activation of enzymes could lead to changes in biochemical processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial | Lacks phenylthio group |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal | Different functional group |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer | Different heterocyclic structure |
The unique combination of functional groups in this compound suggests potential dual activity as both an antimicrobial and anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
